REACTION_CXSMILES
|
C[O:2]CCC1C=CC=CC=1OCC(O)C[NH:11][C:12]([CH3:23])([CH3:22])[CH2:13][O:14][C:15]1[N:20]=[N:19][C:18]([Cl:21])=[CH:17][CH:16]=1>C(O)C>[NH2:11][C:12]([CH3:23])([CH3:22])[CH2:13][O:14][C:15]1[N:20]=[N:19][C:18]([Cl:21])=[CH:17][CH:16]=1.[OH2:2].[NH2:19][NH2:20] |f:3.4|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
1-[2-(2-methoxyethyl)phenoxy]-3-[1,1-dimethyl-2-(3-chloro-6-pyridazinyloxy)ethylamino]-2-propanol
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
COCCC1=C(OCC(CNC(COC2=CC=C(N=N2)Cl)(C)C)O)C=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC(COC=1N=NC(=CC1)Cl)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
O.NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 15 mL |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[O:2]CCC1C=CC=CC=1OCC(O)C[NH:11][C:12]([CH3:23])([CH3:22])[CH2:13][O:14][C:15]1[N:20]=[N:19][C:18]([Cl:21])=[CH:17][CH:16]=1>C(O)C>[NH2:11][C:12]([CH3:23])([CH3:22])[CH2:13][O:14][C:15]1[N:20]=[N:19][C:18]([Cl:21])=[CH:17][CH:16]=1.[OH2:2].[NH2:19][NH2:20] |f:3.4|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
1-[2-(2-methoxyethyl)phenoxy]-3-[1,1-dimethyl-2-(3-chloro-6-pyridazinyloxy)ethylamino]-2-propanol
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
COCCC1=C(OCC(CNC(COC2=CC=C(N=N2)Cl)(C)C)O)C=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC(COC=1N=NC(=CC1)Cl)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
O.NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 15 mL |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[O:2]CCC1C=CC=CC=1OCC(O)C[NH:11][C:12]([CH3:23])([CH3:22])[CH2:13][O:14][C:15]1[N:20]=[N:19][C:18]([Cl:21])=[CH:17][CH:16]=1>C(O)C>[NH2:11][C:12]([CH3:23])([CH3:22])[CH2:13][O:14][C:15]1[N:20]=[N:19][C:18]([Cl:21])=[CH:17][CH:16]=1.[OH2:2].[NH2:19][NH2:20] |f:3.4|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
1-[2-(2-methoxyethyl)phenoxy]-3-[1,1-dimethyl-2-(3-chloro-6-pyridazinyloxy)ethylamino]-2-propanol
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
COCCC1=C(OCC(CNC(COC2=CC=C(N=N2)Cl)(C)C)O)C=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC(COC=1N=NC(=CC1)Cl)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
O.NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 15 mL |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[O:2]CCC1C=CC=CC=1OCC(O)C[NH:11][C:12]([CH3:23])([CH3:22])[CH2:13][O:14][C:15]1[N:20]=[N:19][C:18]([Cl:21])=[CH:17][CH:16]=1>C(O)C>[NH2:11][C:12]([CH3:23])([CH3:22])[CH2:13][O:14][C:15]1[N:20]=[N:19][C:18]([Cl:21])=[CH:17][CH:16]=1.[OH2:2].[NH2:19][NH2:20] |f:3.4|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
1-[2-(2-methoxyethyl)phenoxy]-3-[1,1-dimethyl-2-(3-chloro-6-pyridazinyloxy)ethylamino]-2-propanol
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
COCCC1=C(OCC(CNC(COC2=CC=C(N=N2)Cl)(C)C)O)C=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC(COC=1N=NC(=CC1)Cl)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
O.NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 15 mL |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[O:2]CCC1C=CC=CC=1OCC(O)C[NH:11][C:12]([CH3:23])([CH3:22])[CH2:13][O:14][C:15]1[N:20]=[N:19][C:18]([Cl:21])=[CH:17][CH:16]=1>C(O)C>[NH2:11][C:12]([CH3:23])([CH3:22])[CH2:13][O:14][C:15]1[N:20]=[N:19][C:18]([Cl:21])=[CH:17][CH:16]=1.[OH2:2].[NH2:19][NH2:20] |f:3.4|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
1-[2-(2-methoxyethyl)phenoxy]-3-[1,1-dimethyl-2-(3-chloro-6-pyridazinyloxy)ethylamino]-2-propanol
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
COCCC1=C(OCC(CNC(COC2=CC=C(N=N2)Cl)(C)C)O)C=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC(COC=1N=NC(=CC1)Cl)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
O.NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 15 mL |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |